3-(4-fluorophenoxy)-7-isopropyl-2-(trifluoromethyl)-4H-chromen-4-one
Overview
Description
Synthesis Analysis
The synthesis of chromen-4-one derivatives generally involves strategies that introduce various substituents into the chromen-4-one framework to achieve desired chemical and physical properties. For instance, a facile and efficient synthetic strategy was developed for 3-((trifluoromethyl)thio)-4H-chromen-4-one, highlighting the potential methods that might be applied for synthesizing our compound of interest (Xiang & Yang, 2014). Additionally, the synthesis of trifluoromethyl-containing heterocycles, including chromen derivatives, was achieved via a one-pot three-component reaction, suggesting a versatile approach to synthesizing complex fluorinated chromen-4-ones (Song et al., 2008).
Molecular Structure Analysis
The molecular structure of chromen-4-ones and their derivatives is crucial for understanding their chemical behavior and potential applications. The crystal and molecular structure of related compounds, such as 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, have been analyzed to reveal strong intermolecular hydrogen bonding, suggesting how structural features might influence the properties and reactivity of our target compound (Li, Shen, & Zhang, 2015).
Chemical Reactions and Properties
Chromen-4-one derivatives undergo various chemical reactions, leading to a wide range of products with diverse properties. For example, the synthesis of substituted 2-(trifluoromethyl)- and 2-(perfluoroalkyl)-2-hydroxy-2H-chromenes through intramolecular cyclization and their further transformation into regiospecific products has been reported, demonstrating the reactivity and versatility of these compounds (El Kharrat et al., 2007).
Physical Properties Analysis
The physical properties of chromen-4-ones, such as their crystal structure, are influenced by their molecular arrangement and intermolecular interactions. Studies on compounds like 2-(4-fluorophenyl)-2H-chromen-4(3H)-one have shown how molecular packing can affect the overall stability and physical characteristics of these compounds (Wera et al., 2012).
Chemical Properties Analysis
The chemical properties of chromen-4-ones are closely tied to their molecular structure and the presence of substituents. Reactions of 3-(polyfluoroacyl)chromones with hydroxylamine, for example, highlight the nucleophilic addition and cyclization reactions that these compounds can undergo, leading to a diverse array of products with potentially unique chemical properties (Sosnovskikh, Moshkin, & Irgashev, 2006).
Scientific Research Applications
Fluorescent Chemosensors
Fluorinated compounds have been extensively studied for their applications as fluorescent chemosensors. For instance, derivatives of 4-methyl-2,6-diformylphenol (DFP) have been developed to detect a wide range of analytes, including metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity due to the fluorophoric properties of DFP-based compounds (Roy, 2021).
Synthetic Protocols for Pharmacologically Important Structures
The synthesis and characterization of fluorinated compounds, particularly benzo[c]chromen-6-ones, have been the subject of considerable research due to their pharmacological importance. These compounds serve as core structures for secondary metabolites with significant pharmacological activities. Synthetic protocols have been reviewed, highlighting methods such as Suzuki coupling reactions and reactions involving Michael acceptors with dicarbonyl compounds (Mazimba, 2016).
Environmental and Biological Stability of Fluoropolymers
Fluoropolymers, which are polymers containing fluorinated compounds, are known for their exceptional environmental and biological stability. They are used in various applications due to their thermal, chemical, photochemical, hydrolytic, oxidative, and biological stability. This stability is attributed to the fluorinated segments within the polymers, making them of interest for long-term applications in challenging environments (Henry et al., 2018).
Agrochemical Applications
The methodologies for incorporating fluorine into agrochemicals have been reviewed, highlighting the use of fluorine-containing building blocks for the development of new agrochemicals. This includes a discussion on the synthesis of these building blocks and their incorporation into compounds of interest for agricultural applications, indicating the relevance of fluorinated compounds in enhancing the efficacy of pesticides and herbicides (Wang, Song, & Wang, 2021).
properties
IUPAC Name |
3-(4-fluorophenoxy)-7-propan-2-yl-2-(trifluoromethyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F4O3/c1-10(2)11-3-8-14-15(9-11)26-18(19(21,22)23)17(16(14)24)25-13-6-4-12(20)5-7-13/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBSDYIAADRYRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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